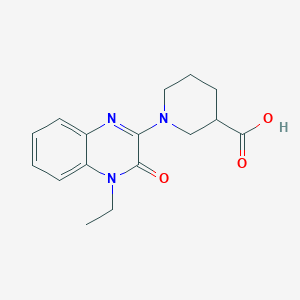

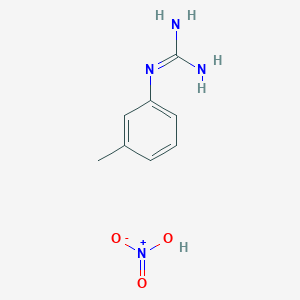

![molecular formula C18H14N2O5 B1392569 1-{2-[(3-羧基苯基)氨基]-2-氧代乙基}-1H-吲哚-2-羧酸 CAS No. 1244855-44-4](/img/structure/B1392569.png)

1-{2-[(3-羧基苯基)氨基]-2-氧代乙基}-1H-吲哚-2-羧酸

描述

The compound “1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural products and pharmaceuticals . The molecule also has carboxyphenyl and carboxylic acid groups, which are common in various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring and the introduction of the carboxyphenyl and carboxylic acid groups. While specific synthesis methods for this exact compound were not found, there are general methods available for the synthesis of similar compounds. For instance, one-step synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic Acid via Photolysis of 2-Azidobenzoic Acid in the Presence of Weak Bases has been reported .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxyphenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis process used. The structure of similar compounds, such as 2-(3-Carboxyphenyl)propionic acid, has been elucidated using methods like mass and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Indole derivatives have been known to undergo a variety of chemical reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxylic acid groups. The compound’s melting and boiling points, density, and other properties could be predicted using computational chemistry methods .

科学研究应用

低聚化和合成

- 已研究了吲哚衍生物(如 1-{2-[(3-羧基苯基)氨基]-2-氧代乙基}-1H-吲哚-2-羧酸)进行低聚化和合成反应的能力。例如,两个吲哚衍生物分子可以在三氟乙酸的存在下与硫醇分子反应,从而形成各种加合物,并平行形成吲哚衍生物的二聚体和三聚体 (Mutulis 等人,2008 年).

抗菌活性

- 吲哚-2-羧酸衍生物因其治疗应用而备受关注,特别是在抗菌活性方面。由 1-丙基-1H-吲哚-2-羧酸合成的系列 3-[N,N-二烷基胺(氧代)乙酰]-1-丙基-1H-吲哚-2-羧酸显示出显着的抗菌和中等的抗真菌活性 (Raju 等人,2015 年).

新型合成方法

- 已经探索了合成具有各种取代基的吲哚-2-羧酸的新方法。例如,乌尔曼反应已被用来将具有某些取代基的 1H-吲哚转化为 1-苯基-1H-吲哚,并且与亚硫酰氯反应提供了吲哚 3-亚磺酰氯,后者进一步转化 (Unangst 等人,1987 年).

甘氨酸位点 NMDA 受体拮抗剂

- 吲哚衍生物已被研究其作为选择性甘氨酸位点 NMDA 受体拮抗剂的潜力,这与神经学研究和治疗相关。3-[2-(3-氨基苯基)-2-羧基乙烯基]-4,6-二氯-1H-吲哚-2-羧酸等化合物已被确认为有效的选择性甘氨酸位点 NMDA 受体拮抗剂 (Baron 等人,2005 年).

试剂合成

- 这些化合物也已用于合成新型试剂。例如,已经合成并用于保护羧酸的 2-(2-氨基苯基)-乙醛二甲缩醛,展示了吲哚衍生物在合成化学中的多用途应用 (Arai 等人,1998 年).

DNA 结合剂

- 吲哚二羧酸已被研究为双网罗司平类似物的合成中的潜在连接剂,它可以与 DNA 的小沟结合。该应用在分子生物学和遗传学中具有重要意义 (Khalaf 等人,2000 年).

细胞溶质磷脂酶 A2 抑制剂

- 已经对 3-酰基吲哚-2-羧酸衍生物作为细胞溶质磷脂酶 A2 抑制剂进行了研究,突出了它们在药理学和生化应用中的潜力 (Lehr,1997 年).

作用机制

Target of Action

The primary targets of this compound are various enzymes and proteins . The presence of the carboxamide moiety at positions 2 and 3 of the indole derivatives, which this compound is a part of, gives it unique inhibitory properties .

Mode of Action

The compound interacts with its targets primarily through hydrogen bonding . The carboxamide moiety in the indole derivatives forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Result of Action

The result of the compound’s action is the inhibition of the activity of various enzymes and proteins . This inhibition can lead to changes at the molecular and cellular levels, potentially impacting various biological processes.

安全和危害

未来方向

属性

IUPAC Name |

1-[2-(3-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-16(19-13-6-3-5-12(8-13)17(22)23)10-20-14-7-2-1-4-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWJPWJJEYFILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

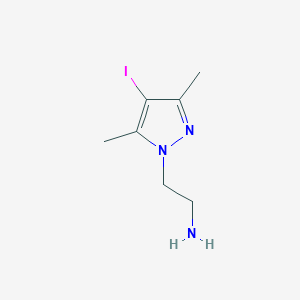

![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)

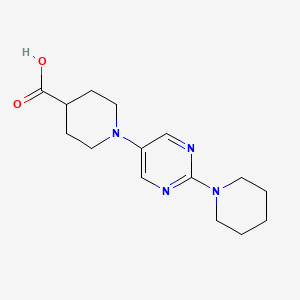

![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)

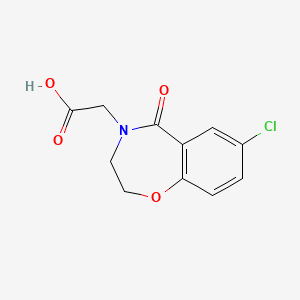

![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)

![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)

![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)

![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)